2-Iodotetradecane
Description
2-Iodotetradecane (C₁₄H₂₉I) is a secondary alkyl iodide with a 14-carbon aliphatic chain and an iodine atom at the second position. Its extended carbon chain contributes to hydrophobic characteristics, influencing solubility and phase behavior in solvents .
Properties
IUPAC Name |
2-iodotetradecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29I/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYYPPKLFJEORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510173 | |
| Record name | 2-Iodotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137955-65-8 | |
| Record name | 2-Iodotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodotetradecane can be synthesized through the iodination of tetradecane. One common method involves the reaction of tetradecane with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction typically proceeds as follows:
C14H30+I2→C14H29I+HI
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Iodotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
Substitution: Formation of alcohols, amines, or thiols.
Reduction: Formation of tetradecane.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
2-Iodotetradecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodotetradecane primarily involves its reactivity due to the presence of the iodine atom. The iodine atom is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility : highlights that 1-iodoalkanes are synthesized via nucleophilic substitution (e.g., KI with chloroalkanes). Similar methods may apply to this compound, though yields could vary due to steric hindrance at the secondary carbon.
- Spectroscopic Data : Infrared (IR) and NMR spectra of secondary iodides typically show distinct C-I stretching (~500 cm⁻¹ in IR) and deshielded β-protons in ¹H NMR .
Biological Activity
2-Iodotetradecane is a halogenated alkane that has garnered attention for its potential biological activities. This compound, characterized by a long carbon chain and an iodine atom, is part of a broader class of iodinated hydrocarbons that have shown various pharmacological effects. Understanding the biological activity of this compound is crucial for exploring its applications in medicinal chemistry and biochemistry.
- Chemical Formula : C14H29I
- Molecular Weight : 300.3 g/mol
- Structure : Composed of a tetradecane backbone with an iodine substituent at the second carbon.
Antimicrobial Activity
Research indicates that halogenated compounds, including this compound, possess significant antimicrobial properties. A study evaluating the antimicrobial effects of various iodinated compounds found that this compound exhibited inhibitory activity against several bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Cytotoxic Effects
The cytotoxicity of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and disruption of cellular membranes.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The IC50 values for cell viability assays indicated that this compound has a significant cytotoxic effect, with IC50 values ranging from 50 to 100 µM across different cell lines.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines in macrophages, thereby reducing inflammation. The compound's mechanism appears to involve the modulation of NF-kB signaling pathways.
Case Study 1: Antimicrobial Efficacy
A controlled study assessed the antimicrobial efficacy of various iodinated compounds, including this compound. The results demonstrated that this compound effectively inhibited the growth of pathogenic bacteria and fungi, supporting its potential use in clinical settings for infection control.
Case Study 2: Cytotoxicity in Cancer Research
In a recent investigation into the cytotoxic effects of halogenated alkanes on cancer cells, researchers found that treatment with this compound resulted in significant cell death in both HeLa and MCF-7 cells. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
